
H-Ser-Tyr-Ser-Met-Asn-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Ser-Tyr-Ser-Met-Asn-OH is a peptide composed of five amino acids: serine (Ser), tyrosine (Tyr), serine (Ser), methionine (Met), and asparagine (Asn). Peptides like this one play crucial roles in various biological processes, including enzyme function, cell signaling, and immune responses. The specific sequence and composition of amino acids in a peptide determine its unique properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Tyr-Ser-Met-Asn-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can efficiently produce large quantities of peptides with high purity. Additionally, liquid-phase peptide synthesis (LPPS) and recombinant DNA technology are used for large-scale production of specific peptides.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Ser-Tyr-Ser-Met-Asn-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like H-Ser-Tyr-Ser-Met-Asn-OH are used as building blocks in the synthesis of more complex molecules and as models for studying peptide chemistry.
Biology
In biology, these peptides are used to study protein-protein interactions , enzyme-substrate interactions , and cell signaling pathways .
Medicine
Peptides have therapeutic potential and are used in the development of peptide-based drugs for treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, peptides are used in the production of biomaterials , cosmetics , and food additives .
Mecanismo De Acción
The mechanism of action of peptides like H-Ser-Tyr-Ser-Met-Asn-OH depends on their specific sequence and structure. These peptides can interact with receptors on cell surfaces, enzymes , and other proteins to modulate biological processes. The molecular targets and pathways involved vary depending on the peptide’s function and application.
Comparación Con Compuestos Similares
Similar Compounds
- H-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-OH
- H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys (γ-Glu-palmitoyl)-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-OH
Uniqueness
H-Ser-Tyr-Ser-Met-Asn-OH is unique due to its specific sequence and the presence of tyrosine and methionine, which can undergo unique post-translational modifications. These modifications can significantly impact the peptide’s function and interactions.
Propiedades
Número CAS |
220541-02-6 |
|---|---|
Fórmula molecular |
C24H36N6O10S |
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H36N6O10S/c1-41-7-6-15(21(36)29-17(24(39)40)9-19(26)34)27-23(38)18(11-32)30-22(37)16(28-20(35)14(25)10-31)8-12-2-4-13(33)5-3-12/h2-5,14-18,31-33H,6-11,25H2,1H3,(H2,26,34)(H,27,38)(H,28,35)(H,29,36)(H,30,37)(H,39,40)/t14-,15-,16-,17-,18-/m0/s1 |
Clave InChI |
YRCPVALLELAXGY-ATIWLJMLSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N |
SMILES canónico |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



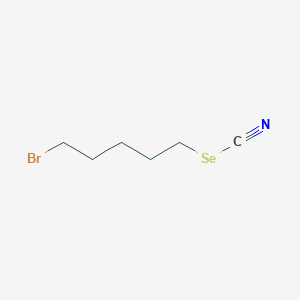
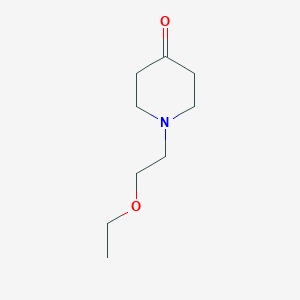
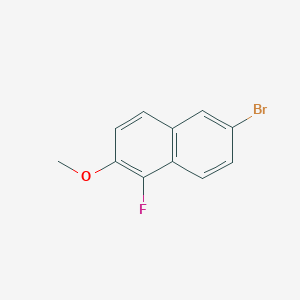
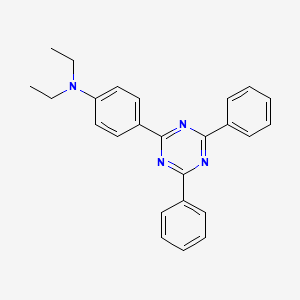
![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
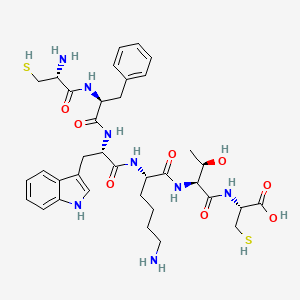
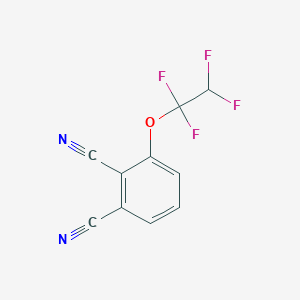
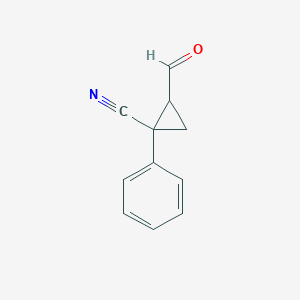
![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
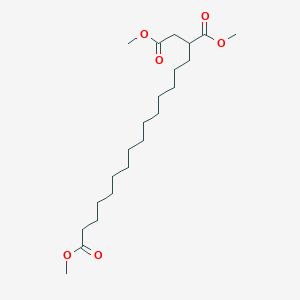
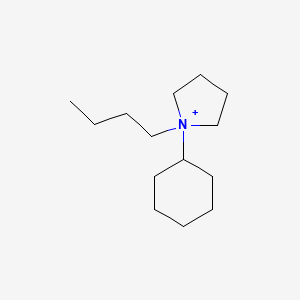
![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)
